3,8-dibromo-5H-phenanthridin-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,8-dibromo-5H-phenanthridin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNOBSNWUISURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295259 | |
| Record name | 3,8-dibromophenanthridin-6(5h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23818-37-3 | |
| Record name | NSC100818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,8-dibromophenanthridin-6(5h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 3,8 Dibromo 5h Phenanthridin 6 One
Established Synthetic Pathways to the Phenanthridinone Core Structure
The construction of the fundamental 5H-phenanthridin-6-one skeleton is a well-established area of organic synthesis, with a variety of methods developed over the years. These can be broadly categorized into classical cyclization reactions, modern palladium-catalyzed annulations, and other diverse ring-closing strategies.
Classic Cyclization Reactions in Phenanthridinone Formation
Historically, the formation of the phenanthridinone ring system relied on intramolecular cyclization reactions of appropriately substituted biaryl precursors. These methods, while foundational, often require harsh reaction conditions.
One of the earliest approaches involves the Beckmann rearrangement of fluorenone oximes. This reaction, typically promoted by acidic reagents like polyphosphoric acid (PPA) or sulfuric acid, facilitates the transformation of the oxime into a lactam, thereby forming the phenanthridinone core.
Another classical method is the Schmidt reaction , which involves the reaction of a fluorenone with hydrazoic acid (HN₃) in the presence of a strong acid. This reaction proceeds through the insertion of a nitrogen atom into a carbon-carbon bond of the ketone, leading to the formation of the lactam ring of the phenanthridinone.
The Pictet-Hubert reaction and the related Morgan-Walls reaction represent dehydrative cyclization methods starting from N-acyl-2-aminobiphenyls. These reactions typically require high temperatures or strong dehydrating agents to effect the intramolecular ring closure.
A summary of representative classical cyclization reactions is presented in Table 1.
Table 1: Overview of Classic Cyclization Reactions for Phenanthridinone Synthesis
| Reaction Name | Precursor | Reagents/Conditions | Product |
| Beckmann Rearrangement | Fluorenone oxime | Polyphosphoric acid (PPA) or H₂SO₄ | 5H-phenanthridin-6-one |
| Schmidt Reaction | Fluorenone | Hydrazoic acid (HN₃), H₂SO₄ | 5H-phenanthridin-6-one |
| Pictet-Hubert Reaction | N-Acyl-2-aminobiphenyl | High temperature or dehydrating agent | Substituted 5H-phenanthridin-6-one |
Palladium-Catalyzed Annulation Strategies for Phenanthridinone Synthesis
The advent of transition metal catalysis, particularly with palladium, has revolutionized the synthesis of phenanthridinones, offering milder reaction conditions, broader substrate scope, and improved yields. organic-chemistry.org
A prominent strategy involves the intramolecular C-H arylation of 2-halobenzamides. organic-chemistry.org In this approach, a palladium catalyst facilitates the coupling between the aryl halide and a C-H bond on the adjacent N-aryl ring, forming the central six-membered ring of the phenanthridinone. These reactions often utilize a phosphine (B1218219) ligand and a base. For instance, the synthesis of N-H-phenanthridinones has been achieved through the palladium-catalyzed intramolecular C-H arylation of 2-halo-N-arylbenzamides. organic-chemistry.org
Another powerful method is the palladium-catalyzed annulation of o-halobenzamides with arynes . nih.gov This approach allows for the construction of the phenanthridinone skeleton in a single step through the simultaneous formation of a C-C and a C-N bond. The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups. organic-chemistry.org A general procedure for this type of reaction involves reacting an o-halobenzamide with a silylaryl triflate (an aryne precursor) in the presence of a palladium catalyst, a phosphine ligand, and a fluoride (B91410) source. nih.gov
Furthermore, palladium-catalyzed decarbonylative annulation of phthalimides with arynes provides a direct route to phenanthridinones. nih.gov This method is notable for its tolerance of a wide range of functional groups.
A general procedure for a palladium-catalyzed annulation to form the phenanthridinone core involves heating a mixture of a 2-bromobenzamide (B1207801) and an o-bromobenzoic acid with a palladium catalyst such as palladium(II) acetate, a phosphine ligand like triphenylphosphine, and a base like cesium carbonate in a solvent such as DMF. researchgate.netmst.edu
Table 2: Examples of Palladium-Catalyzed Phenanthridinone Synthesis
| Precursors | Catalyst System | Reaction Conditions | Product | Yield | Reference |
| 2-Bromobenzamide and o-Bromobenzoic Acid | Pd(OAc)₂, PPh₃, Cs₂CO₃ | DMF, 120 °C | Substituted 5H-phenanthridin-6-one | 59-88% | researchgate.netmst.edu |
| o-Halobenzamide and Silylaryl Triflate | Pd(OAc)₂, dppm, CsF | Toluene (B28343)/Acetonitrile, 110 °C | Substituted 5H-phenanthridin-6-one | Varies | nih.gov |
| Phthalimide and Aryne Precursor | Palladium catalyst | Not specified | Substituted 5H-phenanthridin-6-one | Varies | nih.gov |
Ring-Closing Approaches Employing Diverse Precursors and Reaction Conditions
Beyond classical and palladium-catalyzed methods, a variety of other ring-closing strategies have been developed for the synthesis of the phenanthridinone core.
Photocyclization of benzanilides offers a metal-free alternative for the synthesis of phenanthridinones. This reaction typically involves irradiating a solution of the benzanilide (B160483) with UV light, leading to an intramolecular cyclization.
Radical cyclizations have also been employed. For instance, the intramolecular homolytic amidation of N-aryl-2-halobenzamides can be initiated by radical initiators like AIBN to form the phenanthridinone ring.
More recently, visible-light-mediated cyclization of benzamides has been developed as a greener alternative. These reactions often utilize a photocatalyst to generate an amidyl radical, which then undergoes intramolecular cyclization. organic-chemistry.org
Regioselective Bromination Techniques for 3,8-Substitution
To obtain the target molecule, 3,8-dibromo-5H-phenanthridin-6-one, specific bromination strategies must be employed. This can be achieved either by direct bromination of the pre-formed phenanthridinone core with careful control of selectivity or by constructing the ring system from pre-brominated precursors.
Direct Bromination Methodologies and Control of Selectivity
The direct bromination of 5H-phenanthridin-6-one presents a challenge in achieving the desired 3,8-disubstitution pattern due to the presence of multiple reactive sites on the aromatic rings. The outcome of electrophilic aromatic bromination is governed by the electronic properties of the existing functional groups and the reaction conditions.
Common brominating agents for such reactions include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of solvent and the presence of a catalyst can significantly influence the regioselectivity. For instance, bromination of activated aromatic systems can be achieved using Br₂ in acetic acid or with NBS in the presence of a Lewis acid or a protic acid. pku.edu.cn Achieving the specific 3,8-dibromination would likely require a careful optimization of the reaction conditions, potentially involving a specific solvent system or catalyst to favor substitution at these positions over others. A study on the bromination of phenanthridine (B189435) itself showed that a mixture of bromo- and dibromophenanthridines was formed, highlighting the challenge of controlling regioselectivity. scispace.com
Pre-functionalization Strategies for Directed Bromination
A more controlled and often preferred method for synthesizing this compound is to construct the molecule from precursors that already contain the bromine atoms at the desired positions. This "convergent" approach avoids the regioselectivity issues associated with direct bromination of the final heterocyclic system.
A plausible synthetic route would involve the coupling of two appropriately substituted benzene (B151609) rings, followed by an intramolecular cyclization to form the phenanthridinone. One such strategy is the Ullmann condensation or the Suzuki-Miyaura coupling .
For example, a Suzuki coupling could be envisioned between a derivative of 4-bromo-2-aminobenzoic acid and a 4-bromophenylboronic acid derivative. The resulting 2-amino-4,4'-dibromobiphenyl-2'-carboxylic acid derivative could then undergo intramolecular cyclization to yield this compound. The Suzuki coupling reaction is typically catalyzed by a palladium(0) complex with a phosphine ligand and requires a base. rsc.org
Alternatively, an Ullmann condensation could be employed. This reaction traditionally involves the copper-catalyzed coupling of two aryl halides. organic-chemistry.org A potential route could involve the reaction of a 4-bromo-2-halobenzamide with a 1-bromo-4-halobenzene in the presence of a copper catalyst.
Another approach starts with the synthesis of a 2,2'-diamino-4,4'-dibromobiphenyl intermediate. organic-chemistry.org This can be prepared from 4,4'-dibromo-2,2'-dinitrobiphenyl via reduction. mst.edu The subsequent cyclization of this diamine derivative to form the phenanthridinone ring would then need to be achieved.
Table 3: Potential Precursors for the Synthesis of this compound
| Precursor 1 | Precursor 2 | Potential Coupling Reaction | Subsequent Reaction |
| 4-Bromo-2-aminobenzoic acid derivative | 4-Bromophenylboronic acid derivative | Suzuki-Miyaura Coupling | Intramolecular Cyclization |
| 4-Bromo-2-halobenzamide | 1-Bromo-4-halobenzene | Ullmann Condensation | Intramolecular Cyclization |
| 2,2'-Diamino-4,4'-dibromobiphenyl | Carbonyl source (e.g., phosgene (B1210022) equivalent) | - | Cyclization |
Novel and Green Chemistry Routes for this compound Synthesis
Catalytic Strategies for Enhanced Efficiency and Atom Economy
Palladium-catalyzed reactions, particularly those involving C-H bond activation, have become a cornerstone for the atom-economical synthesis of phenanthridinones. nih.gov These methods often proceed via a one-pot, dual C-H activation of starting materials like N-methoxybenzamides, or through coupling reactions of ortho-halobenzamides. nih.gov
One of the most prominent strategies involves the palladium-catalyzed annulation of N-substituted 2-bromobenzamides with 2-bromobenzoic acids. acs.org This approach offers a direct route to functionalized phenanthridinones in moderate to high yields. For the synthesis of this compound, a plausible strategy would involve the coupling of a dibrominated N-substituted-2-bromobenzamide with a dibrominated 2-bromobenzoic acid derivative. The efficiency of such catalytic systems is highlighted by their tolerance to various functional groups and the ability to construct the core structure in a single step.
Another powerful approach is the palladium/norbornene-cooperative catalysis, which enables a sequence of intermolecular C-N bond formation followed by an intramolecular C-H activation. escholarship.org While this has been demonstrated for aminated phenanthridinones, the principle could be adapted for the synthesis of the dibromo-derivative.
The use of palladium nanoparticles (Pd NPs) as catalysts represents a greener alternative, often allowing for reactions in aqueous media without the need for additives or inert atmospheres. nih.govacs.org These nanocatalyst systems have shown success in C-H activation reactions for phenanthridinone synthesis and could potentially be applied to the synthesis of this compound, offering advantages in terms of catalyst recyclability and reduced environmental impact. nih.gov
Below is a data table summarizing representative catalytic conditions for the synthesis of phenanthridinone derivatives, which could be adapted for the target compound.
| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | N-methyl-2-bromobenzamide, 2-bromobenzoic acid | Cs₂CO₃, DMF, 120 °C, 10 h | 75 | acs.org |
| Pd(OAc)₂ / Norbornene | 2-Iodoaniline, 2-bromobenzamide | K₂CO₃, Dioxane, 110 °C | 78 | escholarship.org |
| Pd-PVP NPs | 2-Iodobenzamide | K₂CO₃, H₂O/EtOH, 80 °C | 95 | acs.org |
| Dinuclear Pd(II) complex | N-methyl benzamide, Arylboronic acid | K₂CO₃, Dioxane, 110 °C | 79-96 | researchgate.net |
Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. rasayanjournal.co.in For phenanthridinones, this includes the use of greener solvents, metal-free reaction conditions, and energy-efficient activation methods.
Visible-light-induced photocatalysis offers a transition-metal-free alternative for the cyclization of benzamides to phenanthridinones. organic-chemistry.org These reactions can proceed at room temperature, using organic dyes as photocatalysts, which aligns well with green chemistry principles. Another innovative approach is the use of constant-potential electrolysis, where TBAI acts as both a redox catalyst and a supporting electrolyte in a metal- and oxidant-free intramolecular C-H activation. organic-chemistry.org
The use of carbon dioxide (CO₂) as a non-toxic carbonyl source for phenanthridinone formation from o-arylanilines is another promising green methodology. thieme-connect.com This reaction proceeds under transition-metal-free conditions, and while it has been demonstrated for other derivatives, its application to a dibrominated precursor could provide a highly sustainable route.
The following table outlines some green synthetic protocols for phenanthridinone synthesis that could be explored for producing the 3,8-dibromo derivative.
| Method | Key Reagents/Conditions | Advantage | Reference |
| Photocatalysis | Visible light, Eosin B, KOtBu | Metal-free, mild conditions | organic-chemistry.org |
| Electrosynthesis | Constant-potential electrolysis, TBAI | Metal- and oxidant-free | organic-chemistry.org |
| CO₂ Carbonylation | CO₂, TBD, MeOTf | Use of non-toxic C1 source | thieme-connect.com |
| Aqueous Catalysis | Pd NPs, H₂O/EtOH | Environmentally benign solvent | acs.org |
Flow Chemistry Applications for Scalable Production
Flow chemistry is emerging as a powerful technology for the safe, efficient, and scalable production of active pharmaceutical ingredients (APIs) and complex intermediates. escholarship.orgacs.org The key advantages of continuous flow processing include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. acs.org
While the direct application of flow chemistry to the synthesis of this compound has not been reported, the synthesis of other aza-heterocycles and lactams in continuous-flow reactors demonstrates the potential of this technology. thieme-connect.comresearchgate.net For instance, multi-step syntheses of complex molecules have been successfully "telescoped" into a single continuous process, eliminating the need for isolation of intermediates.
A potential flow process for this compound could involve pumping a solution of the starting materials (e.g., a dibrominated 2-halobenzamide and a dibrominated coupling partner) through a heated packed-bed reactor containing a heterogeneous palladium catalyst. This setup would allow for efficient reaction and easy separation of the product from the catalyst, which could be reused. Such a system could offer significant advantages in terms of safety, reproducibility, and throughput for the large-scale production of this important intermediate. The synthesis of various lactams has been shown to be significantly more efficient in flow reactors compared to batch processes, with dramatically reduced reaction times and improved yields. thieme-connect.com
The table below presents examples of how flow chemistry has been applied to the synthesis of related heterocyclic structures, illustrating the potential for developing a scalable process for this compound.
| Reaction Type | Key Features of Flow Process | Throughput/Yield Improvement | Reference |
| Lactam Synthesis | Microreactor, reduced reaction time (8 min vs 24 h) | Yields up to 92% (vs. 72% in batch) | thieme-connect.com |
| Amide Synthesis | Amorphous silica-alumina catalyst, short residence time | High yield without extensive workup | escholarship.org |
| Rufinamide Synthesis | In-situ generation of hazardous azide, immediate consumption | 92% overall yield for multi-step synthesis | acs.org |
| Rolipram Synthesis | Multi-module system, integrated purification | 1 g/day production, stable for >1 week | acs.org |
Advanced Reactivity and Functionalization Strategies of 3,8 Dibromo 5h Phenanthridin 6 One
Cross-Coupling Reactions at the Bromine Centers
The two bromine atoms at the C3 and C8 positions of the phenanthridinone core are prime sites for palladium-catalyzed cross-coupling reactions. These transformations enable the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Diverse Aryl and Alkyl Functionalization
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. In the context of 3,8-dibromo-5H-phenanthridin-6-one, this reaction allows for the stepwise or simultaneous introduction of aryl, heteroaryl, and even alkyl groups. The selectivity of the reaction can often be controlled by modulating the reaction conditions, such as the catalyst, ligand, base, and temperature.
Research has demonstrated the successful double Suzuki-Miyaura coupling of this compound with various arylboronic acids. For instance, coupling with phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate in a mixture of solvents like toluene (B28343), ethanol, and water, leads to the formation of 3,8-diphenyl-5H-phenanthridin-6-one in high yields. These reactions are crucial for synthesizing precursors to advanced materials, such as those used in organic electronics.
Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of this compound.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 3,8-Diphenyl-5H-phenanthridin-6-one | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 3,8-Bis(4-methoxyphenyl)-5H-phenanthridin-6-one | ~85-95 |
| Pyrene-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3,8-Dipyren-1-yl-5H-phenanthridin-6-one | ~80 |
Sonogashira Coupling for Terminal Alkyne Introduction
The Sonogashira coupling provides a direct route to introduce acetylenic moieties onto the phenanthridinone core, a key functionalization for applications in materials science and medicinal chemistry. This palladium and copper co-catalyzed reaction couples the dibromo-phenanthridinone with terminal alkynes.
The reaction typically proceeds under mild conditions, employing a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), which also serves as the solvent. This methodology has been used to synthesize 3,8-dialkynyl-5H-phenanthridin-6-one derivatives, which are valuable precursors for creating extended π-conjugated systems through subsequent reactions like cycloadditions.
A representative example involves the reaction of this compound with trimethylsilylacetylene, followed by desilylation, to yield the parent 3,8-diethynyl-5H-phenanthridin-6-one.
| Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 3,8-Bis(trimethylsilylethynyl)-5H-phenanthridin-6-one | ~90 |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 3,8-Bis(phenylethynyl)-5H-phenanthridin-6-one | ~88 |
Buchwald-Hartwig Amination for N-Functionalization
The introduction of nitrogen-based functional groups at the C3 and C8 positions is achieved via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is essential for synthesizing compounds with potential applications as organic light-emitting diode (OLED) host materials and pharmaceuticals. The reaction couples the dibromo-phenanthridinone with a wide range of primary and secondary amines, including anilines and carbazoles.
The choice of palladium precursor and ligand is critical for achieving high efficiency. Systems based on catalysts like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine (B1218219) ligands such as XPhos or SPhos, in the presence of a strong base like sodium tert-butoxide (NaOtBu), are commonly employed. These conditions facilitate the formation of C-N bonds, leading to products like 3,8-bis(diphenylamino)-5H-phenanthridin-6-one.
| Amine | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |
| Diphenylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 3,8-Bis(diphenylamino)-5H-phenanthridin-6-one | ~75 |
| Carbazole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 3,8-Di(9H-carbazol-9-yl)-5H-phenanthridin-6-one | ~80 |
Negishi, Stille, and Hiyama Coupling Methodologies
While less commonly reported for this specific substrate compared to Suzuki and Sonogashira couplings, other cross-coupling reactions offer alternative pathways for functionalization.
Negishi Coupling: Involves the reaction of an organozinc reagent with the dibromophenanthridinone, catalyzed by a palladium or nickel complex. This method is particularly useful for introducing alkyl groups, especially those containing β-hydrogens, which can be challenging for other methods.
Stille Coupling: Utilizes organostannane reagents and a palladium catalyst. A key advantage of Stille coupling is its tolerance to a wide variety of functional groups. It can be employed to couple aryl, vinyl, and alkynyl groups to the phenanthridinone core.
Hiyama Coupling: Employs organosilanes, which are activated by a fluoride (B91410) source, typically tetrabutylammonium (B224687) fluoride (TBAF). Hiyama coupling is considered a more environmentally benign alternative due to the low toxicity of the silicon byproducts.
Systematic studies detailing the application of these specific methodologies to this compound are less prevalent in the literature, but their utility with similar dibromoaromatic systems suggests high potential for successful application.
C-H Activation and Direct Arylation Adjacent to Bromine Centers
Modern synthetic strategies increasingly focus on C-H activation and direct arylation to streamline synthetic sequences by avoiding the pre-functionalization of coupling partners. For this compound, the positions adjacent to the bromine atoms (C4 and C7) could potentially be targeted for C-H functionalization.
While direct C-H activation on the phenanthridinone core itself is an emerging area, related studies on bromoarenes show that palladium-catalyzed direct arylation can be a powerful tool. Such a reaction would involve coupling the C-H bond (e.g., at C4) with an aryl halide. However, achieving selectivity in the presence of the more reactive C-Br bonds at C3 and C8 presents a significant synthetic challenge that requires carefully designed catalytic systems, often involving specific ligands and directing groups. Research in this area is ongoing and aims to develop protocols for the regioselective C-H functionalization of polyhalogenated heterocycles.
Transformations Involving the Phenanthridinone Heterocycle
Beyond functionalization at the bromine centers, the core heterocycle of this compound also possesses reactive sites. The secondary amine (N-H) of the lactam ring is a key handle for modification.
Alkylation or arylation at the N5 position is a common strategy to modulate the solubility and electronic properties of the molecule. This is typically achieved by deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by reaction with an alkyl or aryl halide. For example, reaction with iodomethane (B122720) introduces a methyl group at the N5 position, while reaction with bulkier electrophiles can install groups that influence the solid-state packing and photophysical properties of the resulting compounds. These N-functionalized derivatives are often used as intermediates for the synthesis of PARP inhibitors or as scaffolds for organic electronic materials.
Modifications and Derivatizations of the 5H-Nitrogen Atom
The secondary amine at the 5-position of the phenanthridinone ring is a key handle for introducing a variety of functional groups through N-alkylation and N-arylation reactions. These modifications are crucial for modulating the solubility, steric profile, and electronic properties of the resulting derivatives.
N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides in the presence of a base. The choice of base and solvent system can influence the reaction efficiency. Common bases include potassium carbonate and sodium hydride, while solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently employed. For instance, the reaction of a phenanthridinone with an alkyl bromide in the presence of a base leads to the corresponding N-alkylated product.
N-Arylation: The introduction of aryl groups at the 5-position is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the phenanthridinone with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base. Copper-catalyzed N-arylation of heterocyclic compounds with aryl boronic acids has also been reported as an effective method. masterorganicchemistry.com
A representative table of N-alkylation and N-arylation reactions on the phenanthridinone scaffold is provided below, illustrating the diversity of substituents that can be introduced.
| Entry | Electrophile/Coupling Partner | Catalyst/Base | Product |
| 1 | Methyl iodide | K₂CO₃ | 5-Methyl-3,8-dibromo-5H-phenanthridin-6-one |
| 2 | Benzyl bromide | NaH | 5-Benzyl-3,8-dibromo-5H-phenanthridin-6-one |
| 3 | Phenylboronic acid | CuI / Et₃N | 5-Phenyl-3,8-dibromo-5H-phenanthridin-6-one |
| 4 | 4-Methoxyphenyl bromide | Pd(OAc)₂ / Ligand / Base | 5-(4-Methoxyphenyl)-3,8-dibromo-5H-phenanthridin-6-one |
Reactivity and Derivatization of the Carbonyl Group
The carbonyl group at the 6-position of the phenanthridinone ring offers another site for chemical modification, although it is generally less reactive than the lactam nitrogen. One of the key transformations of the carbonyl group is its conversion to a thiocarbonyl group.
Thionation: The conversion of the carbonyl group to a thiocarbonyl group can be achieved using thionating agents such as Lawesson's reagent. wikipedia.org This reaction involves heating the phenanthridinone with Lawesson's reagent in an inert solvent like toluene or xylene. The resulting 3,8-dibromo-5H-phenanthridin-6-thione is a valuable intermediate for further synthetic manipulations, including the synthesis of novel heterocyclic systems. The mechanism involves a [2+2] cycloaddition of the carbonyl group with a reactive dithiophosphine ylide derived from Lawesson's reagent, followed by a retro-[2+2] cycloreversion to yield the thione and a stable phosphorus-oxygen byproduct. wikipedia.org
| Reactant | Reagent | Product |
| This compound | Lawesson's Reagent | 3,8-Dibromo-5H-phenanthridin-6-thione |
Electrophilic Aromatic Substitution on Peripheral Aromatic Rings (beyond bromine positions)
The aromatic rings of the phenanthridinone scaffold can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The positions of substitution are directed by the existing substituents, namely the bromine atoms and the lactam functionality. The bromine atoms are deactivating and ortho-, para-directing, while the amide group is also deactivating but can influence the regioselectivity.
Nitration: Nitration of the phenanthridinone ring system can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The strongly acidic conditions generate the nitronium ion (NO₂⁺), which acts as the electrophile. masterorganicchemistry.com The position of nitration will be influenced by the deactivating nature of the bromine atoms and the amide group. Due to the deactivating effect of the bromine atoms at positions 3 and 8, electrophilic attack is expected to occur at the other available positions on the aromatic rings, with the exact regioselectivity depending on the specific reaction conditions and the electronic effects of the lactam ring. The introduction of a nitro group can be a precursor for further functionalization, for example, by reduction to an amino group.
| Reactant | Reagents | Potential Product(s) |
| This compound | HNO₃, H₂SO₄ | Mono- or di-nitro-3,8-dibromo-5H-phenanthridin-6-one |
Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of acyl groups onto the aromatic rings using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov Similar to nitration, the substitution pattern will be dictated by the directing effects of the existing substituents. The deactivation of the rings by the bromine atoms and the amide group makes Friedel-Crafts reactions on this substrate challenging, often requiring harsh reaction conditions. chemrxiv.org
Multi-Component Reactions and Cascade Processes Utilizing this compound
While specific examples of multi-component reactions starting directly from this compound are not extensively reported, the functional groups present on this molecule make it a potential candidate for such complex transformations. The bromine atoms can serve as handles for sequential cross-coupling reactions, and the N-H bond can participate in condensation reactions.
For instance, the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.org While not a direct multi-component reaction with the phenanthridinone itself, derivatives of this compound could potentially be designed to participate in such cascade processes. For example, a derivative bearing an aminoethyl side chain could undergo an intramolecular Pictet-Spengler type reaction.
Mechanistic Investigations of Reactivity and Selectivity in this compound Transformations
The reactivity and selectivity observed in the functionalization of this compound are governed by a combination of electronic and steric factors.
Nucleophilic Substitution at Bromine: The bromine atoms at positions 3 and 8 are susceptible to nucleophilic aromatic substitution, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. arkat-usa.org The mechanism of the Suzuki coupling involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov The reactivity of the two bromine atoms may differ due to subtle electronic variations within the phenanthridinone core, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions.
Electrophilic Aromatic Substitution: The regioselectivity of electrophilic aromatic substitution is determined by the directing effects of the substituents. The bromine atoms are deactivating ortho-, para-directors, while the amide group is also deactivating and primarily a meta-director with respect to the carbonyl and an ortho-, para-director with respect to the nitrogen. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electron density distribution of the aromatic rings and the relative stabilities of the possible intermediates (sigma complexes), thereby predicting the most likely sites of electrophilic attack. chemrxiv.org
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and precision. For 3,8-dibromo-5H-phenanthridin-6-one (C₁₃H₇Br₂NO), HRMS provides an exact mass measurement that can confirm the molecular formula.
The presence of two bromine atoms creates a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). Consequently, a molecule containing two bromine atoms will exhibit a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1. chromatographyonline.com This pattern serves as a clear fingerprint for a dibrominated compound.
The expected HRMS data would show the protonated molecule [M+H]⁺. The calculated exact masses for the three major isotopic peaks are essential for confirming the formula. nih.gov
| Ion Formula | Isotopic Composition | Calculated Exact Mass (m/z) | Relative Abundance |
| [C₁₃H₈⁷⁹Br₂NO]⁺ | Both Bromine atoms as ⁷⁹Br | 351.8974 | ~25% |
| [C₁₃H₈⁷⁹Br⁸¹BrNO]⁺ | One ⁷⁹Br and one ⁸¹Br | 353.8954 | ~50% |
| [C₁₃H₈⁸¹Br₂NO]⁺ | Both Bromine atoms as ⁸¹Br | 355.8933 | ~25% |
This table presents the predicted high-resolution mass spectrometry data for the protonated molecule.
Observing this specific isotopic pattern with the measured m/z values matching the calculated exact masses to within a few parts per million (ppm) provides definitive evidence for the elemental formula C₁₃H₇Br₂NO.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for complete assignment.
The predicted ¹H and ¹³C NMR chemical shifts are based on the parent compound, 5H-phenanthridin-6-one, with adjustments for the electronic effects of the bromine substituents. nih.govmedkoo.comrsc.org The bromine atoms are expected to cause a downfield shift (deshielding) for nearby protons and carbons.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 | 8.3 - 8.5 | 122 - 124 |
| C2 | 7.4 - 7.6 | 129 - 131 |
| C3 | - | 118 - 120 |
| C4 | 8.0 - 8.2 | 133 - 135 |
| C4a | - | 120 - 122 |
| N-H (5) | 11.0 - 12.0 (broad) | - |
| C6 | - | 161 - 163 |
| C6a | - | 137 - 139 |
| C7 | 7.8 - 8.0 | 125 - 127 |
| C8 | - | 117 - 119 |
| C9 | 7.6 - 7.8 | 124 - 126 |
| C10 | 8.4 - 8.6 | 115 - 117 |
| C10a | - | 134 - 136 |
| C10b | - | 121 - 123 |
This table presents predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Complete Connectivity and Stereochemical Assignment
While 1D NMR provides initial data, 2D NMR techniques are essential to assemble the molecular puzzle. huji.ac.ilyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, for example, H-1 with H-2, and H-9 with H-10. It would also confirm the lack of coupling of H-4 and H-7 to other protons in their respective spin systems, helping to pinpoint the bromine locations.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of protonated carbon signals in the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). For instance, the N-H proton at position 5 would show an HMBC correlation to the carbonyl carbon (C-6) and the quaternary carbons C-4a and C-6a. Similarly, H-1 would show correlations to C-3 and C-10b, confirming the connectivity across the rings and the position of the bromine at C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing information about the 3D structure. In this largely planar molecule, NOESY can help confirm assignments, for example, by showing a spatial correlation between H-4 and the N-H proton at position 5.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides information about the local molecular environment in solid samples, making it invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. jeol.comnih.gov Different polymorphs or the presence of an amorphous (non-crystalline) form can have significant impacts on a material's physical properties.
While solution NMR spectra of different polymorphs would be identical, their ssNMR spectra, particularly ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning), would show distinct differences in chemical shifts and peak multiplicities. researchgate.netbruker.com This is because the chemical shift in the solid state is highly sensitive to the local packing and intermolecular interactions, which differ between crystalline forms. For this compound, ssNMR could be used to:
Identify and differentiate between potential crystalline polymorphs.
Quantify the components in a mixture of crystalline and amorphous forms.
Characterize the API directly within a formulated product without extraction. fsu.edu
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. youtube.comyoutube.com This technique involves irradiating a high-quality single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com The analysis provides a precise 3D map of electron density, from which the exact positions of all atoms (excluding hydrogen, which is typically inferred) can be determined.
For this compound, a successful SC-XRD analysis would yield:
Definitive confirmation of the molecular structure , including the positions of the bromine atoms.
Precise bond lengths, bond angles, and torsion angles , providing insight into the planarity and potential strain of the tricyclic system.
Detailed information about the crystal packing , revealing intermolecular interactions such as hydrogen bonding (from the N-H group to the C=O group of a neighboring molecule) and π-π stacking, which govern the solid-state architecture.
While a specific crystal structure for this exact compound is not publicly available, data from related phenanthridinone structures would be used to anticipate the expected molecular geometry. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide characteristic fingerprints for the functional groups present. youtube.comsmu.edu
For this compound, the expected vibrational modes would confirm key structural features: researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |
| N-H Stretch | 3250 - 3100 | FT-IR | Broad signal due to hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman | Characteristic of sp² C-H bonds. |
| C=O Stretch (Amide I) | 1680 - 1650 | FT-IR | Very strong and sharp absorption. |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | FT-IR, Raman | Multiple bands, characteristic of the aromatic rings. |
| C-N Stretch | 1350 - 1250 | FT-IR | Medium intensity. |
| C-H Out-of-Plane Bend | 900 - 675 | FT-IR | Pattern is diagnostic of the aromatic substitution. |
| C-Br Stretch | 650 - 550 | FT-IR, Raman | In the fingerprint region, can be strong in Raman. |
The precise frequencies can provide insights into intermolecular interactions. For instance, a lower C=O stretching frequency compared to a non-hydrogen-bonded ketone suggests strong intermolecular hydrogen bonding in the solid state.
UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The phenanthridinone core is a large, conjugated system and acts as a strong chromophore.
The parent compound, 5H-phenanthridin-6-one, exhibits several absorption maxima corresponding to π→π* transitions. caymanchem.com The introduction of two bromine atoms, which are auxochromes (groups that modify the absorption of a chromophore), is expected to cause a bathochromic shift (a shift to longer wavelengths, or "red shift"). youtube.comuomustansiriyah.edu.iq This is due to the lone pair electrons on the bromine atoms extending the conjugation of the aromatic system. rsc.org
| Compound | Solvent | λmax (nm) |
| 5H-phenanthridin-6-one | Ethanol | ~231, 237, 250, 259, 323, 337 caymanchem.com |
| This compound | Ethanol | Expected bathochromic shift from parent |
This table shows reference data for the parent compound and the expected effect of dibromination.
The specific absorption maxima and molar absorptivity (ε) values are characteristic of the compound and can be used for quantitative analysis and to study the effects of solvent polarity on the electronic structure. uomustansiriyah.edu.iq
Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives (if applicable to research focus)
While research directly applying chiroptical spectroscopy to chiral derivatives of this compound is not extensively documented in publicly available literature, the principles of these techniques are highly relevant for the stereochemical analysis of potential chiral analogues. The phenanthridinone core is a key structural motif in various biologically active molecules, including potent enzyme inhibitors. nih.gov The introduction of chirality, for instance, through substitution at the nitrogen atom or on the aromatic rings with chiral moieties, would necessitate advanced analytical methods to determine the absolute configuration and conformational preferences of the resulting enantiomers. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive spectroscopic techniques ideally suited for this purpose. rsc.org
Theoretical Framework and Application
Chiroptical spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption provides information about the three-dimensional arrangement of atoms in the molecule.
Electronic Circular Dichroism (ECD): ECD spectroscopy probes the electronic transitions of a molecule. The resulting spectrum, a plot of the difference in absorption (Δε) versus wavelength, is highly sensitive to the stereochemistry of the molecule. For hypothetical chiral derivatives of this compound, ECD would be particularly useful in analyzing the spatial arrangement of the chromophoric phenanthridinone system and any interacting chiral substituents. Quantum mechanical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the ECD spectra of possible enantiomers, and comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration. mdpi.com
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, probing the vibrational transitions of a molecule. nih.gov VCD is an excellent tool for determining the absolute configuration and conformation of molecules in solution. researchgate.net For a chiral derivative of this compound, the VCD spectrum would exhibit characteristic signals for the amide (lactam) carbonyl stretch, as well as vibrations involving the chiral substituent and the dibrominated aromatic rings. nih.govnih.gov Similar to ECD, the combination of experimental VCD spectroscopy with quantum chemical calculations provides a reliable method for stereochemical assignment. researchgate.net
Hypothetical Research Application: Chiral Phenanthridinone-Based PARP Inhibitors
Substituted 5(H)-phenanthridin-6-ones have been identified as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP1), an enzyme involved in DNA repair and a target for cancer therapy. nih.gov Let us hypothesize a research scenario where a chiral center is introduced to a derivative of this compound to enhance its binding affinity or selectivity. For example, a chiral alkyl group could be attached to the nitrogen atom at the 5-position. The resulting racemic mixture would need to be separated, and the absolute configuration of each enantiomer determined.
In this scenario, VCD and ECD would be invaluable. The following data tables illustrate the type of results that would be expected from such an analysis.
Table 1: Hypothetical ECD Data for a Chiral Derivative of this compound
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for (R)-enantiomer | Calculated Δε for (S)-enantiomer | Assignment |
| 350 | +15.2 | +14.8 | -14.8 | n → π* transition |
| 320 | -25.8 | -26.1 | +26.1 | π → π* transition |
| 280 | +40.5 | +41.0 | -41.0 | π → π* transition |
| 250 | -30.1 | -29.5 | +29.5 | π → π* transition |
This table presents a hypothetical comparison between experimental ECD data and calculated spectra for the (R) and (S) enantiomers of a chiral derivative. The excellent agreement between the experimental and the calculated (R)-enantiomer data would allow for the confident assignment of the absolute configuration.
Table 2: Hypothetical VCD Data for the Carbonyl Stretch Region of a Chiral Phenanthridinone Derivative
| Wavenumber (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated ΔA for (R)-enantiomer | Calculated ΔA for (S)-enantiomer | Vibrational Mode |
| 1685 | +8.5 | +8.2 | -8.2 | C=O stretch |
| 1670 | -5.1 | -4.9 | +4.9 | C=O stretch coupled with ring vibration |
This table focuses on the VCD signals in the carbonyl stretching region. The opposite signs of the VCD signals for the two enantiomers (a bisignate couplet) are characteristic and provide strong evidence for the assigned absolute configuration when compared with calculated data.
The application of chiroptical spectroscopy, in conjunction with quantum chemical calculations, represents a state-of-the-art approach for the structural elucidation of complex chiral molecules. For research focused on developing stereochemically pure and potent derivatives of this compound, these techniques would be indispensable. rsc.orgresearchgate.net
Computational Chemistry and Theoretical Investigations of 3,8 Dibromo 5h Phenanthridin 6 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For 3,8-dibromo-5H-phenanthridin-6-one, DFT calculations would provide significant insights into its behavior. However, specific DFT studies on this compound have not been reported.
Molecular Orbital Analysis (HOMO/LUMO) and Frontier Orbital Theory Applications
A molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.
| Property | Description | Significance for this compound |
| HOMO | The outermost orbital containing electrons, which acts as an electron donor. | The location and energy of the HOMO would indicate the most likely sites for electrophilic attack. |
| LUMO | The innermost orbital without electrons, which acts as an electron acceptor. | The location and energy of the LUMO would indicate the most likely sites for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower stability. |
No specific HOMO/LUMO energy values or orbital distribution maps for this compound are available in published research.
Electrostatic Potential Surface Analysis for Reactivity Prediction
An electrostatic potential (ESP) surface map illustrates the charge distribution on a molecule's surface. This visual tool is invaluable for predicting how a molecule will interact with other chemical species.
| Color Code | Represents | Predicted Reactivity for this compound |
| Red | Electron-rich regions (negative potential) | Likely sites for interaction with electrophiles. |
| Blue | Electron-poor regions (positive potential) | Likely sites for interaction with nucleophiles. |
| Green | Neutral regions | Areas of lower reactivity. |
Specific ESP maps for this compound have not been published.
Spectroscopic Property Prediction (NMR, UV-Vis, IR) and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.
| Spectroscopy | Predicted Data | Importance |
| NMR | Chemical shifts (¹H and ¹³C) | Aids in structure elucidation and confirmation. |
| UV-Vis | Electronic transitions (λmax) | Provides information about the electronic structure and conjugation. |
| IR | Vibrational frequencies | Helps to identify functional groups present in the molecule. |
There are no published studies detailing the computationally predicted spectroscopic data for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could reveal its conformational flexibility and how it interacts with solvent molecules or biological macromolecules. Such simulations are computationally intensive and have not been specifically reported for this compound.
Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations
Theoretical modeling can be employed to map out the energy landscape of a chemical reaction, including the identification of transition states and intermediates. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of synthetic routes.
No computational studies on the reaction pathways or transition state characterizations for the synthesis of this compound are currently available.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Derivatives as Synthetic Precursors or Catalytic Ligands
QSAR and QSPR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. While phenanthridinone derivatives have been explored as PARP1 inhibitors, specific QSAR/QSPR studies focusing on this compound as a synthetic precursor or catalytic ligand have not been conducted. nih.gov The development of such models would require a dataset of related compounds with measured activities or properties, which is not available for this specific substitution pattern.
Applications of 3,8 Dibromo 5h Phenanthridin 6 One As a Building Block in Complex Chemical Systems
Precursor in the Synthesis of Diverse Phenanthridinone Derivatives with Tunable Functionality
The presence of two chemically reactive bromine atoms on the phenanthridinone framework makes 3,8-dibromo-5H-phenanthridin-6-one an exceptionally useful precursor for the synthesis of a diverse range of substituted phenanthridinone derivatives. The carbon-bromine bonds at the 3 and 8 positions are amenable to a variety of cross-coupling reactions, allowing for the introduction of a wide range of functional groups and the modulation of the electronic and steric properties of the resulting molecules.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille reactions, are powerful tools for the derivatization of this compound. nih.govacs.orgresearchgate.netacs.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to phenanthridinone derivatives with tailored functionalities. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl substituents, which can extend the π-conjugation of the phenanthridinone core and influence its photophysical properties. The Sonogashira coupling provides a route to alkynyl-substituted phenanthridinones, which can serve as building blocks for more complex conjugated systems or undergo further transformations. The Buchwald-Hartwig amination allows for the introduction of various amine functionalities, which can impact the solubility, biological activity, and coordination properties of the resulting compounds.
The ability to selectively functionalize the 3 and 8 positions, either simultaneously or sequentially, offers a high degree of control over the final molecular architecture. This tunable functionality is of significant interest in medicinal chemistry, where substituted phenanthridinones have been investigated as potent inhibitors of enzymes such as poly(ADP-ribose)polymerase-1 (PARP1). nih.gov The diverse library of phenanthridinone derivatives that can be accessed from this compound makes it a valuable starting material for the discovery of new therapeutic agents.
| Reaction | Coupling Partner | Functional Group Introduced | Potential Applications |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid or Ester | Aryl/Heteroaryl | Modulation of electronic properties, extension of π-conjugation |
| Sonogashira | Terminal Alkyne | Alkynyl | Building blocks for conjugated polymers, click chemistry |
| Buchwald-Hartwig | Amine | Amino | Improved solubility, biological activity, coordination sites |
| Stille | Organostannane | Various organic groups | Versatile C-C bond formation |
Scaffold for Ligand Design in Organometallic and Homogeneous Catalysis
The rigid phenanthridinone backbone provides an excellent platform for the design of novel ligands for organometallic chemistry and homogeneous catalysis. The strategic placement of donor atoms on this scaffold can lead to the formation of stable metal complexes with unique catalytic properties. While direct examples of ligands derived from this compound are not extensively documented, the inherent reactivity of this compound suggests its potential in this area.
The synthesis of multidentate ligands, such as P, N, O-ligands, from the phenanthridinone scaffold is a promising area of research. researchgate.net The bromine atoms at the 3 and 8 positions of this compound can be substituted with phosphine (B1218219) groups through reactions like palladium-catalyzed phosphination. This would introduce two phosphorus donor atoms onto the phenanthridinone framework. The lactam oxygen atom within the phenanthridinone ring system could potentially act as an oxygen donor, and the nitrogen atom of the lactam could also participate in coordination, although its donor ability is generally weak.
Furthermore, the nitrogen atom of the phenanthridinone can be functionalized with a pendant arm containing another donor atom, leading to a wider variety of ligand architectures. The resulting P, N, O-ligands could act as pincer-type ligands, which are known to form highly stable complexes with a variety of transition metals. nih.govrsc.org The electronic and steric properties of these ligands could be fine-tuned by modifying the substituents on the phosphorus atoms or the pendant arm on the nitrogen.
The potential of phenanthridinone-based ligands to act as chelating agents is an area of growing interest. The arrangement of the P, N, and O donor atoms in the proposed ligands would allow for the formation of stable five- or six-membered chelate rings with a central metal ion. The coordination chemistry of such ligands with various transition metals, including palladium, platinum, rhodium, and iridium, would be of fundamental importance for understanding their potential catalytic applications. rsc.org
Studies on the coordination behavior of these ligands would involve the synthesis and characterization of their metal complexes. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be crucial for elucidating the geometry and electronic structure of these complexes. The stability and reactivity of these organometallic complexes would then be investigated to assess their potential as catalysts in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and C-H activation reactions. nih.gov
Intermediate for the Construction of Functional Organic Materials
The unique photophysical and electronic properties of the phenanthridinone core make it an attractive building block for the development of functional organic materials. This compound serves as a key intermediate in the synthesis of these materials, with applications in organic electronics.
The dibromo functionality of this compound makes it an ideal monomer for polymerization reactions. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, this monomer can be copolymerized with a variety of other aromatic and heteroaromatic building blocks. This approach allows for the synthesis of a wide range of conjugated polymers and oligomers with tailored electronic and optical properties.
The incorporation of the phenanthridinone unit into the polymer backbone can influence the polymer's solubility, morphology, and charge-transport characteristics. The rigid and planar nature of the phenanthridinone core can promote intermolecular π-π stacking, which is beneficial for charge transport in organic electronic devices.
Phenanthridinone derivatives have shown promise as materials for organic light-emitting diodes (OLEDs). google.comgoogle.com.nagoogle.commdpi.comnih.gov The ability to tune the electronic properties of the phenanthridinone core through derivatization at the 3 and 8 positions is crucial for optimizing their performance in these devices. For example, by introducing appropriate electron-donating or electron-withdrawing groups, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be adjusted to facilitate efficient charge injection and transport.
Phenanthridinone-based materials have been investigated as host materials for phosphorescent emitters in OLEDs, as well as hole-transporting materials. google.com The high thermal stability of the phenanthridinone scaffold is another advantageous feature for its use in electronic devices. The development of new phenanthridinone derivatives from this compound continues to be an active area of research aimed at improving the efficiency and lifetime of OLEDs and other organic electronic devices.
| Material Type | Synthetic Approach | Key Properties | Potential Applications |
|---|---|---|---|
| Conjugated Polymers | Suzuki-Miyaura or Stille polycondensation | Tunable bandgap, good solubility, high thermal stability | Organic photovoltaics (OPVs), organic field-effect transistors (OFETs) |
| Hole-Transporting Materials | Derivatization with electron-donating groups | High hole mobility, suitable HOMO level | Organic light-emitting diodes (OLEDs), perovskite solar cells |
| Light-Emitting Materials | Derivatization with chromophoric units | High photoluminescence quantum yield, color tunability | Organic light-emitting diodes (OLEDs) |
Components in Supramolecular Assemblies and Self-Assembled Systems
The design and synthesis of supramolecular assemblies rely on specific and directional non-covalent interactions between molecular components. The this compound molecule possesses several features that make it an excellent candidate for the construction of such ordered systems. The bromine atoms can participate in halogen bonding, a highly directional interaction that is increasingly utilized in crystal engineering to guide the formation of predictable supramolecular architectures.
Furthermore, the planar aromatic structure of the phenanthridinone core facilitates π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered columns or layers. The amide functionality present in the lactam ring can act as both a hydrogen bond donor and acceptor, providing another layer of control over the self-assembly process.
While specific studies on the self-assembly of this compound are not extensively documented, the principles of supramolecular chemistry suggest its potential. For instance, the combination of hydrogen bonding, halogen bonding, and π-π stacking has been shown to direct the formation of 2D supramolecular organic frameworks (SOFs) in other halogenated organic molecules. nih.gov In such systems, the interplay of these non-covalent forces can lead to the formation of porous materials with potential applications in gas storage and separation.
The reactivity of the bromine atoms also allows for the synthesis of larger, more complex molecules that can then self-assemble. For example, through palladium-catalyzed cross-coupling reactions, the dibromo-phenanthridinone core can be extended with various functional groups, leading to the formation of liquid crystals, gels, or other soft materials.
Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound
| Interaction Type | Molecular Feature | Potential Role in Assembly |
| Halogen Bonding | Bromine atoms | Directional control of crystal packing |
| π-π Stacking | Planar aromatic core | Formation of columnar or layered structures |
| Hydrogen Bonding | Amide (N-H) and carbonyl (C=O) groups | Formation of tapes, sheets, or 3D networks |
Exploration in Photochemistry and Photophysical Studies of Derived Systems
The phenanthridinone skeleton is known to be photoactive, and the introduction of heavy atoms like bromine can significantly influence the photophysical properties of the resulting molecules. The "heavy atom effect" is a well-established phenomenon where the presence of heavy atoms enhances spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state to the triplet excited state. This can lead to increased phosphorescence and the generation of singlet oxygen, a key species in photodynamic therapy and photocatalysis.
The synthesis of photoactive systems derived from this compound typically involves the functionalization of the bromine positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for this purpose. researchgate.netwesleyan.edu These reactions allow for the introduction of a wide variety of substituents, including other chromophores, electron-donating or electron-withdrawing groups, which can be used to tune the absorption and emission properties of the final molecule.
For example, coupling with arylboronic acids (Suzuki reaction) can lead to extended π-conjugated systems with red-shifted absorption and emission profiles. Similarly, the introduction of terminal alkynes (Sonogashira coupling) can be used to construct rigid, linear structures with interesting photophysical behaviors. wesleyan.edu
A study on the photophysical properties of 2,10-dibromo-tetrahydrodibenzo[a,i]phenanthridines, which are structurally related to the target compound, has shown that the bromine substituents can be converted to cyano groups, leading to materials with altered electronic and photophysical properties. researchgate.net This demonstrates the utility of di-bromo phenanthridine (B189435) derivatives as platforms for developing new photoactive materials.
The photochemical reactivity of the phenanthridinone core itself can also be exploited. Photocyclization reactions are a known method for the synthesis of phenanthridine derivatives, highlighting the inherent photoactivity of this class of compounds. nih.gov
Table 2: Synthetic Routes to Photoactive Systems from this compound
| Reaction Type | Reagents | Potential Product Features |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Extended π-conjugation, tunable absorption/emission |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Rigid, linear structures, potential for charge transfer |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Introduction of electron-donating groups |
Future Directions and Emerging Research Avenues for 3,8 Dibromo 5h Phenanthridin 6 One
Development of Highly Sustainable and Atom-Economical Synthetic Routes with Reduced Waste Generation
Key areas of exploration will likely include:
One-Pot Reactions: Combining multiple synthetic steps into a single operation, thereby reducing solvent usage, purification steps, and waste generation. Palladium-catalyzed one-pot C-C and C-N bond formation reactions have already shown promise in the synthesis of the core phenanthridinone structure. nih.gov
C-H Activation/Functionalization: Directly converting C-H bonds to C-C or C-X bonds is a powerful strategy for improving atom economy. nih.gov Research into palladium-catalyzed dual C-H activation for the construction of the phenanthridinone framework is an active area of investigation. nih.gov
Photocatalysis: Utilizing visible light to drive chemical reactions offers a green alternative to traditional thermal methods. organic-chemistry.orgnih.gov Visible-light-induced cyclization of benzamides has emerged as a transition-metal-free approach to phenanthridinone synthesis. nih.gov
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes, along with better control over reaction parameters, leading to higher yields and purity.
A hypothetical comparison of a traditional versus a more atom-economical synthesis is presented below:
| Feature | Traditional Synthesis | Atom-Economical Synthesis |
| Starting Materials | Multi-step involving pre-functionalized precursors | Readily available, simple starting materials |
| Catalyst | Stoichiometric reagents | Catalytic amounts of transition metals or photocatalysts |
| Byproducts | Significant inorganic and organic waste | Minimal byproducts (e.g., water, hydrogen gas) |
| Overall Yield | Often low to moderate | Potentially high |
| Environmental Impact | Higher | Lower |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The demand for rapid discovery and optimization of new molecules has spurred the development of automated synthesis platforms and high-throughput experimentation (HTE). nih.govyoutube.com These technologies enable the parallel execution of numerous reactions, dramatically accelerating the pace of research. nih.gov
For 3,8-dibromo-5H-phenanthridin-6-one, HTE can be employed to:
Rapidly Screen Reaction Conditions: Efficiently identify optimal catalysts, ligands, solvents, and temperatures for its synthesis and subsequent functionalization. youtube.com
Explore a Broad Substrate Scope: Quickly assess the compatibility of various coupling partners for reactions at the bromine centers.
Generate Libraries of Derivatives: Create large collections of novel phenanthridinone-based compounds for screening in drug discovery or materials science applications. youtube.com
The integration of automated synthesis with machine learning algorithms has the potential to create "self-driving labs" that can design, execute, and analyze experiments with minimal human intervention, further accelerating the discovery of new derivatives with desired properties. youtube.com
Exploration of Novel Catalytic Transformations at the Bromine Centers and Heterocyclic Nitrogen
The two bromine atoms and the heterocyclic nitrogen atom of this compound represent key handles for further molecular elaboration. Future research will focus on developing novel catalytic transformations at these sites to access a wider range of functionalized derivatives.
At the Bromine Centers:
Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings are well-established, the exploration of newer, more versatile cross-coupling methodologies will be crucial. This includes the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) to replace precious metals like palladium.
Direct C-H Arylation: Palladium-catalyzed C-H arylation offers a more atom-economical alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized coupling partners.
Carbonylation Reactions: The introduction of carbonyl groups can lead to the synthesis of esters, amides, and ketones, further expanding the chemical space accessible from the dibromo-phenanthridinone scaffold.
Debromination: The selective removal of one or both bromine atoms could provide access to mono-bromo or unsubstituted phenanthridinone derivatives, increasing the diversity of available structures. nih.gov
At the Heterocyclic Nitrogen:
N-Arylation and N-Alkylation: The development of more efficient and general methods for the functionalization of the lactam nitrogen will be important for modulating the electronic and steric properties of the phenanthridinone core.
Directed C-H Functionalization: The nitrogen atom can act as a directing group to facilitate C-H activation at adjacent positions, enabling the synthesis of otherwise difficult-to-access derivatives.
Design of Advanced Scaffolds for Complex Molecular Architectures and Biomimetic Systems
The rigid and planar nature of the phenanthridinone core makes it an excellent scaffold for the construction of more complex, three-dimensional molecular architectures. nih.gov By strategically functionalizing the bromine and nitrogen positions, it is possible to create molecules with well-defined shapes and functionalities.
Potential applications include:
Molecular Cages and Containers: The synthesis of cavity-based structures that can encapsulate guest molecules, with potential applications in drug delivery, catalysis, and sensing. rsc.org
Supramolecular Polymers: The self-assembly of functionalized phenanthridinone units into well-ordered, high-molecular-weight structures.
Biomimetic Scaffolds: The design of molecules that mimic the structure and function of biological systems, such as enzyme active sites or protein-protein interaction interfaces. nih.govnih.govharvard.edu The phenanthridinone core can serve as a rigid platform to which different functional groups can be attached to create a specific binding pocket or catalytic center. rsc.org
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity and Synthetic Utility
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.govnih.gov These methods can be used to predict the properties of molecules before they are synthesized, saving time and resources.
For this compound, computational approaches can be used to:
Predict Reactivity: Calculate the electron density and other quantum mechanical properties of the molecule to predict the most likely sites for reaction and the outcome of different transformations. nih.gov
Design Novel Derivatives: In silico screening of virtual libraries of phenanthridinone derivatives to identify candidates with specific electronic, optical, or biological properties. nih.gov
Elucidate Reaction Mechanisms: Use computational modeling to understand the detailed steps of a chemical reaction, which can aid in the optimization of reaction conditions.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of reactivity, electronic properties, and spectroscopic data. |
| Molecular Dynamics (MD) | Simulation of the behavior of phenanthridinone-based systems in different environments. |
| Machine Learning (ML) | Prediction of reaction outcomes and properties of new derivatives based on existing data. digitellinc.com |
Multi-Disciplinary Approaches Combining Synthesis, Computation, and Advanced Characterization
The future of research on this compound lies in the integration of multiple disciplines. The synergy between synthetic chemistry, computational modeling, and advanced characterization techniques will be essential for unlocking the full potential of this versatile building block.
A typical workflow might involve:
Computational Design: Identifying promising target molecules with desired properties using computational methods.
Synthesis: Developing efficient and sustainable synthetic routes to the target molecules.
Advanced Characterization: Using a suite of analytical techniques (e.g., NMR, X-ray crystallography, mass spectrometry, spectroscopy) to confirm the structure and purity of the synthesized compounds.
Property Evaluation: Testing the properties of the new molecules (e.g., photophysical properties, biological activity, material properties).
Iterative Refinement: Using the experimental results to refine the computational models and design even better molecules in a continuous feedback loop. digitellinc.com
This integrated approach will undoubtedly lead to the discovery of new phenanthridinone-based molecules with exciting applications in fields ranging from medicine to materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
